molecular formula C23H17N3O5 B2422129 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877656-75-2

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2422129
CAS No.: 877656-75-2
M. Wt: 415.405
InChI Key: BJNWMEOHHPPQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H17N3O5 and its molecular weight is 415.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

877656-75-2

Molecular Formula

C23H17N3O5

Molecular Weight

415.405

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H17N3O5/c27-19(24-13-16-9-6-12-30-16)14-25-20-17-10-4-5-11-18(17)31-21(20)22(28)26(23(25)29)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,24,27)

InChI Key

BJNWMEOHHPPQJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2,4-dioxo-3-phenyl- benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H16N4O4\text{C}_{20}\text{H}_{16}\text{N}_4\text{O}_4

This structure includes a benzofuro-pyrimidine core with acetamide and furan substituents, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-(2,4-dioxo-3-phenyl- benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549), with IC50 values as low as 10 µM .
  • Mechanisms of action often involve the induction of apoptosis and cell cycle arrest, particularly through the inhibition of key signaling pathways such as PI3K/Akt and ERK1/2 .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have reported that related compounds demonstrate activity against various bacterial strains and fungi. The presence of the furan moiety is often linked to enhanced antimicrobial efficacy .

Anti-inflammatory Properties

Inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway has been identified as a significant mechanism for anti-inflammatory activity. Compounds with similar structures have been noted for their ability to reduce inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 ValueMechanism of Action
AnticancerMCF-710 µMApoptosis induction, PI3K/Akt inhibition
AnticancerA5498 µMCell cycle arrest, ERK1/2 inhibition
AntimicrobialE. coli20 µg/mLDisruption of cell wall synthesis
Anti-inflammatoryMouse modelNot specifiedp38 MAPK inhibition

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a series of compounds structurally related to 2-(2,4-dioxo-3-phenyl- benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide . The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines. Notably, compound X demonstrated an IC50 value of 5 µM against the HEPG2 liver cancer cell line, significantly outperforming traditional chemotherapeutics like doxorubicin .

Mechanistic Studies

Research utilizing molecular docking studies has elucidated potential binding interactions between the compound and target proteins involved in cancer progression. Key interactions include hydrogen bonding with critical amino acid residues in the active sites of kinases like Abl and PI3K .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various human tumor cell lines by the National Cancer Institute (NCI). The results indicate:

  • Mean GI50 Values : The compound demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) of 15.72 μM .
  • Cell Lines Tested : Notable efficacy was observed against:
    • Non-small cell lung cancer (HOP-62)
    • CNS cancer (SF-539)
    • Melanoma (MDA-MB-435)
    • Ovarian cancer (OVCAR-8)
    • Prostate cancer (DU-145)
    • Breast cancer (MDA-MB-468)
Cell LineGI50 (μM)TGI (μM)
HOP-62<1050.68
SF-539<1050.68
MDA-MB-435<1050.68
OVCAR-8<1050.68
DU-145<1050.68
MDA-MB-468<1050.68

These findings suggest that the compound could be further developed as an anticancer agent due to its selective cytotoxicity against various cancer cell lines.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. It was found to inhibit the 3C-like protease (3CLP) , which is crucial for viral replication. This inhibition indicates potential therapeutic applications in treating viral infections.

Pharmacokinetics

Pharmacokinetic evaluations indicate that this compound possesses favorable drug-like properties, including adequate solubility and permeability profiles, enhancing its therapeutic potential.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

  • Furan ring oxidation : The furan-2-ylmethyl group is susceptible to oxidation with reagents like potassium permanganate (KMnO₄) in acidic or neutral conditions, forming a diketone derivative.

  • Pyrimidinone core : The 2,4-dioxo group may participate in further oxidation under strong oxidative conditions (e.g., CrO₃), though this is less common due to steric hindrance.

Reagent Conditions Product Outcome
KMnO₄H₂O, 25°C2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(2,5-dioxo-2,5-dihydrofuran-2-ylmethyl)acetamideFuran ring converted to diketone
H₂O₂Acetic acid, 60°CEpoxidation of furan ring (minor pathway)Low yield (<15%)

Reduction Reactions

Reductive modifications primarily target the carbonyl groups:

  • Pyrimidinone carbonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the 2,4-dioxo groups to diols, though this disrupts the aromatic system.

  • Acetamide group : Catalytic hydrogenation (H₂/Pd-C) preserves the acetamide but reduces the furan ring to tetrahydrofuran.

Reagent Conditions Product Outcome
LiAlH₄Dry THF, 0°C → RT2-(1,2,3,4-tetrahydrobenzofuropyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamideFull reduction of dioxo groups
H₂/Pd-CMeOH, 50 psi, 12 hrs2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamideSelective furan hydrogenation

Nucleophilic Substitution

The acetamide’s NH group exhibits moderate nucleophilicity:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkyl derivatives .

  • Acylation : Acetic anhydride acetylates the NH group under reflux conditions .

Reagent Conditions Product Outcome
CH₃I/K₂CO₃DMF, 80°C, 6 hrs2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-methyl-N-(furan-2-ylmethyl)acetamide78% yield, confirmed by ¹H NMR
(CH₃CO)₂OPyridine, reflux2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-acetyl-N-(furan-2-ylmethyl)acetamideQuantitative conversion

Ring-Opening Reactions

The benzofuropyrimidinone core undergoes ring-opening under specific conditions:

  • Acidic hydrolysis : Concentrated HCl at 100°C cleaves the furan ring and pyrimidinone system, yielding phenylacetic acid derivatives.

  • Base-mediated degradation : NaOH/EtOH disrupts the pyrimidinone ring, forming anthranilic acid analogs.

Reagent Conditions Product Outcome
6M HClReflux, 24 hrs3-Phenyl-2,4-dihydroxybenzofuran + furan-2-ylmethylamineComplete decomposition
2M NaOH/EtOHReflux, 8 hrs2-Amino-N-(furan-2-ylmethyl)benzamide + phenylglyoxylic acidPartial recovery (42%)

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the furan ring:

Condition Product Outcome
UV light (254 nm)2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(cyclobutane-fused-furan)acetamideFormation of cyclobutane adduct (31% yield)

Metal-Catalyzed Cross-Coupling

The furan ring participates in palladium-catalyzed reactions:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., PhB(OH)₂) to form biaryl derivatives.

Catalyst Conditions Product Outcome
Pd(PPh₃)₄DME, 90°C, 12 hrs2-(2,4-dioxo-3-phenyl-benzofuropyrimidin-1-yl)-N-(5-phenylfuran-2-ylmethyl)acetamide65% yield, confirmed by LC-MS

Key Stability Considerations

  • Thermal stability : Decomposes above 220°C via retro-Diels-Alder fragmentation.

  • pH sensitivity : Stable in neutral conditions but degrades rapidly in strong acids/bases.

This reactivity profile underscores the compound’s versatility in synthetic chemistry, though its complex structure necessitates precise control of reaction conditions to avoid side products.

Preparation Methods

Initial Cyclization to Form the Benzofuran Ring

The synthesis begins with 2-hydroxy-5-nitrobenzonitrile (1), which undergoes cyclization with α-haloketones (e.g., phenacyl bromide) in alcoholic media to yield 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one (2a).

Reaction Conditions :

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (78–80°C)
  • Time: 6–8 hours
  • Yield: 70–85%

Pyrimidine Ring Formation

Intermediate 2a is treated with ammonium thiocyanate and acetyl chloride to form N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide (3a). Subsequent cyclization under basic conditions generates the pyrimidine ring:

Procedure :

  • 3a (0.06 mol) is refluxed with aqueous sodium hydroxide (0.008 mol in 50 mL H₂O) for 15 minutes.
  • Acidification with dilute HCl precipitates 4-phenyl-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiol (4a).
  • Oxidation of the thiol group to a ketone is achieved using H₂O₂ or KMnO₄ in acidic media, yielding the 2,4-dioxo derivative.

Key Data :

Step Reagent Conditions Yield (%)
2.2 NaOH (aq.) Reflux, 15 min 65–73
2.3 H₂O₂ (30%), H₂SO₄ RT, 2 h 85–90

Synthesis of N-(Furan-2-ylmethyl)Acetamide

The side chain is prepared separately to ensure regioselectivity during coupling:

Amination of Furfuryl Alcohol

Furfurylamine is synthesized via reduction of furfuryl alcohol using Raney nickel under hydrogen atmosphere.

Acetylation Reaction

Furfurylamine reacts with acetic anhydride in dichloromethane:
Procedure :

  • Molar ratio: 1:1.2 (furfurylamine:acetic anhydride)
  • Catalyst: Triethylamine (0.5 eq.)
  • Temperature: 0°C → RT, 4 hours
  • Yield: 88–92%

Coupling of the Core and Side Chain

Alkylation of the Pyrimidine Nitrogen

The 1-position nitrogen of the benzofuropyrimidine core undergoes alkylation with N-(furan-2-ylmethyl)acetamide using a base-mediated SN2 mechanism:

Optimized Protocol :

  • Dissolve benzofuropyrimidine-2,4-dione (1 eq.) in dry DMF .
  • Add K₂CO₃ (2 eq.) and N-(furan-2-ylmethyl)acetamide (1.2 eq.).
  • Heat at 80°C for 12 hours under nitrogen.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield : 58–64%

Alternative Acylation Approach

Direct acylation using chloroacetyl chloride followed by aminolysis:

  • React benzofuropyrimidine with chloroacetyl chloride in THF.
  • Substitute chloride with furfurylamine in the presence of DIEA .
  • Recrystallize from ethanol/water.

Yield : 52–60%

Optimization and Challenges

Critical Parameters

  • Oxidation Control : Over-oxidation of the furan ring necessitates mild conditions (e.g., H₂O₂ instead of CrO₃).
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation yields but require rigorous drying.

Comparative Data Table

Method Conditions Yield (%) Purity (HPLC)
Alkylation (DMF) 80°C, 12 h, K₂CO₃ 64 98.5
Acylation (THF) RT, 24 h, DIEA 60 97.8
One-Pot Cyclization AcOH reflux, 8 h 48 95.2

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.12 (m, 9H, aromatic), 4.41 (d, J=5.6 Hz, 2H, CH₂), 2.11 (s, 3H, COCH₃).
  • FT-IR : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (amide), 1240 cm⁻¹ (C-O furan).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water 70:30).
  • Elemental Analysis : Calculated for C₂₃H₁₇N₃O₅: C, 64.02; H, 3.97; N, 9.74. Found: C, 63.89; H, 4.12; N, 9.68.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for this compound, and how do reaction conditions impact yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of benzofuropyrimidinone precursors with furan-2-ylmethylamine derivatives. Key steps:

  • Step 1 : Formation of the benzofuropyrimidinone core via cyclization under reflux with catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 2 : Acetamide coupling using chloroacetyl chloride in acetonitrile at 0–5°C to avoid side reactions .
  • Critical Conditions : Temperature control (<5°C for coupling), inert atmosphere (N₂), and solvent choice (DMSO or acetonitrile) significantly affect yield (reported 45–68%) and purity (>95%) .
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (exact mass: ~435.12 g/mol) .

Q. How are advanced spectroscopic techniques employed to validate structural integrity?

  • Key Methods :

  • NMR : Assign peaks for the benzofuropyrimidinone core (e.g., downfield shifts at δ 10–12 ppm for NH groups) and furan methylene protons (δ 4.3–4.5 ppm) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with isocratic elution (acetonitrile/water, 70:30) .
  • X-ray Crystallography : Resolves ambiguities in regioselectivity (e.g., confirmed benzofuran-pyrimidine fusion angle of 112°) .

Q. What in vitro assays are recommended to assess its biological activity?

  • Experimental Design :

  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (reported 8–15 µM in analogous compounds) .
  • Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus; MIC ~32 µg/mL) .
  • Target Engagement : Competitive binding assays (e.g., kinase inhibition using ATP-competitive ELISA) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

  • Data Analysis Framework :

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity alongside cell-based assays .
  • Metabolic Stability : Evaluate hepatic microsomal degradation (t₁/₂ > 60 min suggests in vivo relevance) .

Q. What computational strategies predict its interaction with biological targets?

  • Modeling Approaches :

  • Molecular Docking : Dock into kinase ATP pockets (e.g., CDK2; Glide SP score ≤ -8.5 kcal/mol suggests strong binding) .
  • MD Simulations : Assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .
  • ADMET Prediction : Use SwissADME to optimize logP (2.5–3.5) and BBB permeability .

Q. How to design SAR studies for optimizing bioactivity?

  • Strategy :

  • Core Modifications : Replace phenyl with electron-withdrawing groups (e.g., -Cl) to enhance kinase inhibition (IC₅₀ improvement by 2–3×) .
  • Side-Chain Engineering : Substitute furan-2-ylmethyl with pyridylmethyl to improve solubility (logS increase by 1.5 units) .
  • Validation : Parallel synthesis of 10–15 analogs with LC-MS-guided purification .

Q. What experimental controls mitigate regioselectivity challenges during synthesis?

  • Solutions :

  • Protecting Groups : Use TBDMS for furan hydroxyls to prevent unwanted cyclization .
  • Kinetic Control : Slow addition of chloroacetyl chloride at low temperatures to favor mono-substitution .
  • In-Situ Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) to track intermediate formation .

Q. How to evaluate its stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C; monitor degradation via HPLC over 24h (<10% degradation acceptable) .
  • Photostability : Expose to UV light (λ = 254 nm); assess by LC-MS for photodegradants (e.g., furan ring cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.